molecular formula C13H11N7O2 B12341931 N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide

Cat. No.: B12341931
M. Wt: 297.27 g/mol
InChI Key: DNZWFYJNLUPXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring substituted with a carboxamide group and a phenyl ring substituted with a methoxy group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide typically involves multiple steps. One common route includes:

    Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile.

    Methoxylation: Introduction of the methoxy group on the phenyl ring can be done using methanol in the presence of a base.

    Coupling with Pyrazine-2-carboxamide: The final step involves coupling the substituted phenyl ring with pyrazine-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-[3-hydroxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide.

    Reduction: Formation of N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

    Material Science: It may exhibit unique electronic or optical properties due to its conjugated system and functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide: Similar structure but with a benzamide group instead of a pyrazine-2-carboxamide.

    N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide is unique due to the combination of its functional groups and the presence of both a pyrazine ring and a tetrazole ring, which may confer unique biological and material properties.

Properties

Molecular Formula

C13H11N7O2

Molecular Weight

297.27 g/mol

IUPAC Name

N-[3-methoxy-4-(tetrazol-1-yl)phenyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H11N7O2/c1-22-12-6-9(2-3-11(12)20-8-16-18-19-20)17-13(21)10-7-14-4-5-15-10/h2-8H,1H3,(H,17,21)

InChI Key

DNZWFYJNLUPXSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=NC=CN=C2)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.